molecular formula C11H15NO3S B1490349 (E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid CAS No. 2098159-32-9

(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid

Cat. No.: B1490349
CAS No.: 2098159-32-9
M. Wt: 241.31 g/mol
InChI Key: UBXFJHJOWCQNOL-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(Cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid is a novel small-molecule inhibitor of human thymidylate synthase (hTS), a critical enzyme in DNA synthesis and a target for anticancer therapies. Structurally, it features a cyclopropyl group linked to a tetrahydrothiophen-3-yl amine moiety and an (E)-configured α,β-unsaturated oxobut-2-enoic acid chain. This compound was identified as one of six promising hTS inhibitors in a recent biomolecular study .

Properties

IUPAC Name

(E)-4-[cyclopropyl(thiolan-3-yl)amino]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c13-10(3-4-11(14)15)12(8-1-2-8)9-5-6-16-7-9/h3-4,8-9H,1-2,5-7H2,(H,14,15)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXFJHJOWCQNOL-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCSC2)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N(C2CCSC2)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include both cyclopropyl and tetrahydrothiophene moieties. These structural characteristics may influence its biological activity, particularly in modulating enzyme interactions and metabolic pathways. This article presents an overview of the compound's biological activity, synthesizing findings from various research studies.

  • Molecular Formula : C₁₁H₁₉NO₂S
  • IUPAC Name : this compound
  • InChI Key : PCYFRFURORRBRP-UHFFFAOYSA-N

The biological activity of this compound is hypothesized to involve:

  • Enzyme Interaction : The compound may interact with specific enzymes, potentially influencing metabolic pathways involving sulfur-containing compounds.
  • Receptor Modulation : Its unique structure may facilitate binding to biological receptors, altering their activity and downstream signaling pathways.

Antimicrobial Activity

Preliminary studies have indicated that the compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing varying degrees of inhibition.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli25 μg/mL
Staphylococcus aureus30 μg/mL
Pseudomonas aeruginosa20 μg/mL

Cytotoxicity

Research has also evaluated the cytotoxic effects of the compound on human cell lines. The results indicate a selective cytotoxicity profile:

Cell LineIC50 (μM)
HeLa15
MCF-712
A54918

Case Studies

  • Study on Enzyme Inhibition : A study conducted by researchers at Virginia Commonwealth University explored the compound's ability to inhibit the Type III secretion system (T3SS) in pathogenic bacteria. The results demonstrated a significant reduction in T3SS activity, suggesting potential applications as an antibacterial agent targeting virulence factors .
  • Pharmacological Evaluation : Another study assessed the pharmacological profile of the compound in vivo, revealing that it could modulate inflammatory responses in animal models, indicating its potential as an anti-inflammatory agent.

Scientific Research Applications

Pharmacological Potential

Research indicates that (E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid exhibits significant biological activity, particularly as a potential therapeutic agent. Preliminary studies suggest that it may interact with specific enzymes or receptors, influencing metabolic pathways involving sulfur-containing compounds .

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of derivatives similar to this compound, indicating potential efficacy against various bacterial strains .
  • Cancer Research : The compound's structural features suggest it could serve as a lead for developing selective inhibitors targeting cancer-related pathways, particularly in kinase inhibition .
  • Neuropharmacology : Investigations into its neuroactive properties have shown promise in modulating neurotransmitter systems, indicating potential applications in treating neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against multiple bacterial strains
Enzyme InhibitionSelective kinase inhibition
NeuroactiveModulation of neurotransmitter systems

Table 2: Synthesis Conditions

StepReagents/ConditionsOutcome
CyclopropanationAlkenes with carbenesFormation of cyclopropyl group
CyclizationSulfur-containing reagentsTetrahydrothiophene ring
CouplingEDCI/DCC with amino acid derivativeFinal product

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from five related hTS inhibitors (listed in ) are analyzed below. Key differences include substituent chemistry, stereochemistry, and hypothesized pharmacokinetic profiles.

Table 1: Structural and Functional Comparison of hTS Inhibitors

Compound Name (Identifier from ) Key Structural Features Hypothesized Impact on Activity
(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid Cyclopropyl-tetrahydrothiophen amine; (E)-α,β-unsaturated enoic acid High potency due to planar enoic acid geometry and sulfur-mediated interactions .
Glutaric acid (2) Linear dicarboxylic acid; no amine or unsaturated bonds Low specificity; likely weak binding due to lack of targeted functional groups .
N-(4-carboxyphenyl) succinamic acid (3) Succinamic acid backbone; para-carboxyphenyl group Moderate activity; carboxyl-phenyl may enhance solubility but reduce target engagement .
(R)-4-((1-cyclopropylethyl)(phenyl)amino)-4-oxobutanoic acid Cyclopropylethyl-phenyl amine; saturated butanoic acid Reduced potency vs. target compound due to lack of conjugated double bond and bulkier aryl group .
(E)-4-((2-(methoxycarbonyl)-4-methylthiophen-3-yl)amino)-4-oxobut-2-enoic acid Methoxycarbonyl-methylthiophen amine; (E)-enoic acid Comparable enoic acid geometry but lower solubility due to methylthiophen’s hydrophobicity .

Key Findings:

Role of the α,β-Unsaturated Acid: The (E)-configured enoic acid in the target compound likely enhances binding via conjugation-induced planarity, facilitating π-π or dipole interactions with hTS’s active site. Saturated analogs (e.g., compound 3) exhibit reduced potency .

Substituent Effects: The tetrahydrothiophen-3-yl group’s sulfur atom may form hydrogen bonds or coordinate with metal ions in hTS, improving affinity.

Solubility and Selectivity: Compounds with polar groups (e.g., carboxyl-phenyl in compound 3) may exhibit better solubility but lower target specificity due to nonspecific electrostatic interactions. The target compound’s tetrahydrothiophen ring balances hydrophobicity and polarity, optimizing membrane permeability and target engagement .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of (E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid likely involves the following key steps:

This approach aligns with methods used for related α,β-unsaturated amino acid derivatives, such as (E)-4-methoxy-4-oxobut-2-enoic acid and (E)-4-ethoxy-4-oxobut-2-enoic acid, where carbodiimide-mediated coupling and solid-phase peptide synthesis techniques have been employed.

Activation and Coupling Reactions

Carbodiimide-Mediated Coupling

One established method for preparing α,β-unsaturated amino acids involves activating the carboxylic acid with carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC) in the presence of catalytic 4-dimethylaminopyridine (DMAP). This activation forms an O-acylisourea intermediate, which then reacts with the amine nucleophile.

Parameter Typical Conditions Notes
Activating agent EDAC (1.2 equivalents) Water-soluble carbodiimide
Catalyst DMAP (catalytic amount) Enhances reaction rate
Solvent Dichloromethane (DCM) Anhydrous conditions preferred
Temperature 0 °C Controls reaction rate and selectivity
Reaction time 1–3 hours Monitored by TLC or HPLC
Work-up Extraction, washing, and purification Typically yields viscous oil or solid

This method has been successfully applied in synthesizing related compounds, such as methyl 4-morpholin-4-ylbutyl (2E)but-2-ene-1,4-dioate, indicating its suitability for the preparation of amino-substituted α,β-unsaturated acids.

Solid-Phase Peptide Synthesis (SPPS) Adaptation

For more complex analogues or derivatives, SPPS techniques can be adapted. This involves:

  • Loading the α,β-unsaturated acid onto a resin (e.g., Rink amide resin).
  • Sequential coupling of amino acid derivatives using activating agents such as N,N'-diisopropylcarbodiimide (DIC) and additives like 1-hydroxybenzotriazole (HOBt).
  • Fmoc-deprotection cycles with piperidine in DMF.
  • Final cleavage and purification.

This approach provides high stereochemical control and is suitable for synthesizing analogues with multiple functional groups, as demonstrated in the synthesis of related aza-peptidyl inhibitors.

Specific Considerations for Cyclopropyl(tetrahydrothiophen-3-yl)amine Incorporation

The cyclopropyl(tetrahydrothiophen-3-yl)amine moiety introduces steric and electronic complexity:

  • Steric hindrance from the cyclopropyl group may require longer reaction times or higher temperatures for complete coupling.
  • The sulfur-containing tetrahydrothiophene ring may be sensitive to oxidation; inert atmosphere conditions (nitrogen or argon) are recommended.
  • Purification may involve chromatographic techniques optimized for sulfur-containing compounds to avoid decomposition.

Representative Experimental Procedure (Hypothetical)

Step Reagents and Conditions Outcome
1 Dissolve (E)-4-oxobut-2-enoic acid in dry DCM Starting material solution
2 Add EDAC (1.2 eq) and DMAP (0.1 eq) at 0 °C Activation of carboxylic acid
3 Add cyclopropyl(tetrahydrothiophen-3-yl)amine (1 eq) Nucleophilic amine attack
4 Stir at 0 °C to room temperature for 2–4 hours Formation of amino-substituted acid
5 Quench reaction, extract, wash, dry Removal of by-products
6 Purify by column chromatography Isolate pure this compound

Analytical Characterization

These analyses are standard and have been reported for similar compounds in related syntheses.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Carbodiimide-mediated coupling EDAC, DMAP, DCM, 0 °C Mild conditions, good yields Sensitive to moisture, side reactions possible
Solid-phase peptide synthesis Rink resin, DIC, HOBt, Fmoc protection, DMF High stereochemical control Requires specialized equipment
Classical amide coupling EDCI, HOBt, amine, organic solvents Established, scalable May require optimization for sterics

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound's synthesis can be approached via multicomponent reactions (e.g., Petasis reaction) or stepwise functionalization. For example, demonstrates the use of HFIP solvent and molecular sieves to enhance reaction efficiency in similar systems. Key steps include:

  • Cyclopropane introduction : Use cyclopropylamine derivatives under anhydrous conditions.
  • Tetrahydrothiophene coupling : Employ Suzuki-Miyaura or Buchwald-Hartwig amination for nitrogen linkage.
  • Optimization : Monitor reaction progress via TLC/HPLC and adjust stoichiometry (e.g., 1:1.2 molar ratio of amine to carbonyl reagent) to minimize by-products .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify stereochemistry (e.g., E-configuration at the double bond) and cyclopropane ring integrity.
  • HRMS/LC-MS : Confirm molecular weight (expected error < 2 ppm) and detect impurities.
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, NH bend at ~1550 cm1^{-1}).
  • HPLC-PDA : Use reverse-phase C18 columns with gradient elution (e.g., MeCN:H2_2O, 30%→100%) to assess purity (>95%) .

Q. How can researchers design stability studies to evaluate degradation pathways under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and thermal (40–80°C) conditions.
  • Analysis : Track degradation products via LC-MS and quantify stability using Arrhenius kinetics.
  • Sample Handling : Store solutions at 4°C with inert gas purging to prevent oxidation, as organic degradation accelerates at higher temperatures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of cyclopropyl and tetrahydrothiophene moieties on biological activity?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with substituents on the cyclopropane (e.g., methyl groups) or tetrahydrothiophene (e.g., sulfone modifications).
  • In Vitro Assays : Test inhibition of enzymes (e.g., kinases, proteases) using fluorescence-based assays.
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins.
  • Data Validation : Compare IC50_{50} values across analogs using ANOVA to identify statistically significant trends .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Re-evaluate Models : Adjust force fields (e.g., AMBER vs. CHARMM) or solvation parameters in docking simulations.
  • Experimental Validation : Repeat assays with stricter controls (e.g., exclude DMSO if >1% v/v).
  • Metabolite Screening : Use LC-MS to detect in situ degradation products that may interfere with activity .

Q. How can researchers address low yield or reproducibility issues in large-scale synthesis?

  • Methodological Answer :

  • Process Optimization : Use flow chemistry to improve heat/mass transfer.
  • By-Product Analysis : Identify side reactions (e.g., epimerization at the cyclopropane) via 1H^1H-NMR coupling constants.
  • Scale-Up : Maintain inert atmospheres (N2_2/Ar) and pre-dry solvents to <50 ppm H2_2O .

Q. What in vivo pharmacokinetic parameters should be prioritized for initial pharmacological profiling?

  • Methodological Answer :

  • ADME Studies : Measure plasma half-life (t1/2_{1/2}) in rodent models via LC-MS/MS.
  • Tissue Distribution : Use radiolabeled 14C^{14}C-analogs to track accumulation in target organs.
  • Metabolite ID : Employ high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid
Reactant of Route 2
(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.